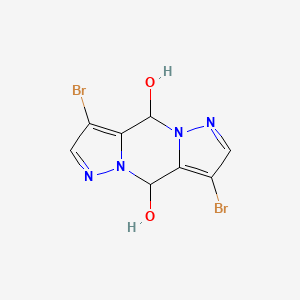

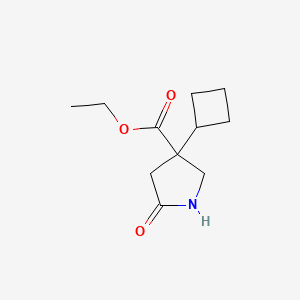

![molecular formula C26H31N3O5S2 B3005730 (Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-61-4](/img/structure/B3005730.png)

(Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The compound contains an allyl group, which is a common conjugated system. The true structure of the conjugated allyl carbocation is a hybrid of the two resonance structures, so the positive charge is delocalized over the two terminal carbons. This delocalization stabilizes the allyl carbocation, making it more stable than a normal primary carbocation .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, allylic carbocations are known to be involved in various reactions. For example, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies : Thiazole derivatives, closely related to the compound , have been synthesized and structurally studied. For instance, ethyl 3-acylamino-4-amino-2,3-dihydro-2-iminothiazole-5-carboxylates, similar in structure, have been prepared and their structures solved using X-ray crystallography (Cocco, Congiu, Onnis, & Ianelli, 2004).

Chemical Reactions and Derivatives : Various reactions involving similar compounds have been explored, leading to the formation of different derivatives. For example, ethyl 4-allylthioureido-3-aryl-2-imino-4-thiazoline-5-carboxylates, which bear resemblance to the compound , have been used to synthesize 9H-3-aryl-6,7-dihydrobisthiazolo[3,2-a:4′,5′-d]pyrimidine-2(3H),9-diones (Singh, Singh, DeWan, & Narang, 1970).

Anticancer Activity : Some thiazole derivatives have been evaluated for their anticancer activity. For instance, ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound structurally similar, showed potential as a building block in synthesizing new heterocycles with potent anticancer activity (Abdel-Motaal, Alanzy, & Asem, 2020).

Biological Activities : Other derivatives, like 4-ethyl carboxylate-5-imino-3-thiomethyl benzothiazolo[2,3-C]-1,2,4-triazepine, have been synthesized and found to exhibit significant biological activities such as analgesic and CNS depressant activity (Kuberkar & Baheti, 2003).

Zukünftige Richtungen

The future research directions could involve studying the biological activity of this compound, given that many benzothiazole derivatives have shown promising biological activities . Further optimization of the compound to improve its activity and reduce any potential toxicity could also be a focus of future research.

Eigenschaften

IUPAC Name |

ethyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O5S2/c1-5-15-28(16-6-2)36(32,33)21-12-9-19(10-13-21)24(30)27-26-29(17-7-3)22-14-11-20(18-23(22)35-26)25(31)34-8-4/h7,9-14,18H,3,5-6,8,15-17H2,1-2,4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZZNLSNKJXEIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

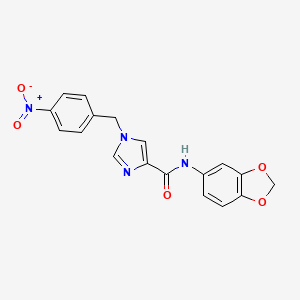

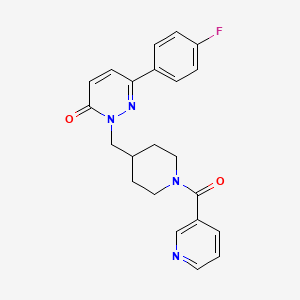

![6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3005647.png)

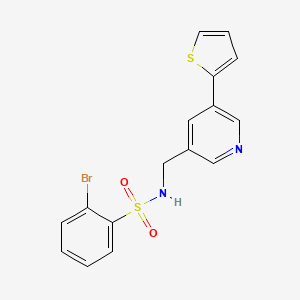

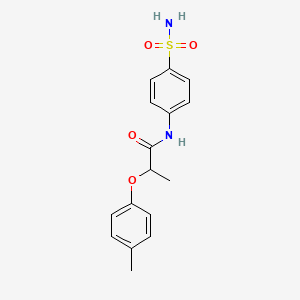

![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B3005655.png)

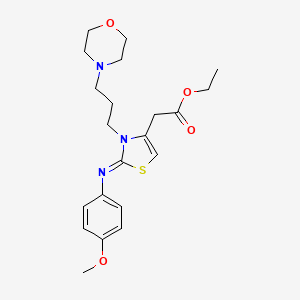

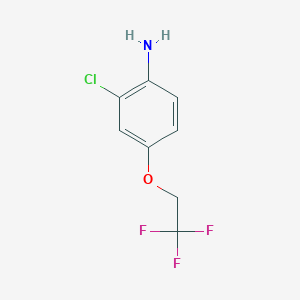

![tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3005660.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine](/img/structure/B3005662.png)